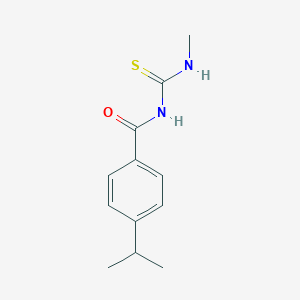![molecular formula C16H22N2O2 B269220 2,2-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B269220.png)
2,2-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
2,2-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription initiation factors. This leads to the downregulation of ribosomal RNA synthesis and subsequent induction of nucleolar stress. The resulting nucleolar stress activates the p53-mediated apoptotic pathway, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce nucleolar stress and activate p53-mediated apoptotic pathways in cancer cells. It has also been shown to inhibit tumor growth in a variety of cancer models, including breast cancer, ovarian cancer, and lymphoma. However, this compound has also been shown to have off-target effects on other RNA polymerases, leading to potential toxicity concerns.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has several advantages for lab experiments, including its specificity for RNA polymerase I transcription and its ability to induce nucleolar stress and activate p53-mediated apoptotic pathways in cancer cells. However, its off-target effects on other RNA polymerases can lead to potential toxicity concerns and limit its use in certain experimental settings.
Orientations Futures
For 2,2-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide research include the development of more selective inhibitors of RNA polymerase I transcription, the identification of biomarkers for patient selection, and the evaluation of this compound in combination with other cancer therapies. Additionally, further studies are needed to better understand the potential toxicity concerns associated with this compound and to develop strategies to mitigate these effects.
Méthodes De Synthèse
The synthesis of 2,2-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide involves the reaction of 4-(1-pyrrolidinylcarbonyl)benzaldehyde with 2,2-dimethylpropan-1-amine in the presence of acetic acid and acetic anhydride. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2,2-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which leads to the downregulation of ribosomal RNA synthesis and subsequent induction of nucleolar stress. This results in the activation of p53-mediated apoptotic pathways, leading to cancer cell death.
Propriétés
Formule moléculaire |
C16H22N2O2 |
|---|---|
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
2,2-dimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)15(20)17-13-8-6-12(7-9-13)14(19)18-10-4-5-11-18/h6-9H,4-5,10-11H2,1-3H3,(H,17,20) |
Clé InChI |
GJKANVXWBBNMTA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2 |
SMILES canonique |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5-trimethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B269139.png)
![3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269140.png)
![N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide](/img/structure/B269144.png)

![4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide](/img/structure/B269146.png)
![2-chloro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269147.png)
![2-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269150.png)
![4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269153.png)
![3-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269154.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269156.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide](/img/structure/B269157.png)
![4-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269158.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B269160.png)
![2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269161.png)